9alpha-Fluoromedroxyprogesterone acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H33FO4 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,13S,14S,17R)-17-acetyl-9-fluoro-6,10,13-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H33FO4/c1-14-12-20-18-7-9-24(15(2)26,29-16(3)27)22(18,5)10-11-23(20,25)21(4)8-6-17(28)13-19(14)21/h13-14,18,20H,6-12H2,1-5H3/t14-,18-,20-,21-,22-,23+,24-/m0/s1 |
InChI Key |
OITYTGLRWMEVSQ-XDBMOVBSSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC[C@@]2([C@@]4(C1=CC(=O)CC4)C)F)C)(C(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC2C3CCC(C3(CCC2(C4(C1=CC(=O)CC4)C)F)C)(C(=O)C)OC(=O)C |
Synonyms |
9alpha-fluoromedroxyprogesterone acetate FMPA cpd |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of 9alpha Fluoromedroxyprogesterone Acetate
The synthesis of 9alpha-Fluoromedroxyprogesterone acetate (B1210297) is a multi-step process that hinges on the precise introduction of a fluorine atom at the 9alpha-position of the pregnane (B1235032) steroid backbone.
Methodologies for the Stereoselective Fluorination at the 9alpha-Position of Pregnanes
The introduction of a fluorine atom at the 9alpha-position of a steroid is a critical transformation that significantly influences its biological properties.
Historically, the fluorination of steroids, particularly at the 9alpha-position, was a challenging endeavor. The "classic" process often involved the use of hydrofluoric acid (HF). google.com This method typically started from an 11-keto steroid derivative. The process involved the reduction of the 11-keto group to an 11-beta-hydroxy group, followed by dehydration to form a 9,11-dehydro (Δ⁹¹¹) intermediate. This unsaturated intermediate was then treated to form a 9alpha-bromo-11beta-hydroxy derivative, which, upon reaction with an alkaline agent, would yield a 9beta,11beta-epoxide. The final and crucial step was the opening of this epoxide ring with hydrogen fluoride, which resulted in the desired 9alpha-fluoro-11beta-hydroxy steroid. google.com While effective, this method often required harsh reaction conditions and the handling of highly corrosive and toxic reagents.
More contemporary approaches to the synthesis of 9alpha-fluorinated steroids have focused on developing safer and more efficient methods. Research has led to a significantly improved synthesis of 9alpha-Fluoromedroxyprogesterone acetate. A notable advancement is a 6-step synthesis which is a marked improvement over an earlier 10-step process. researchgate.net
While the specific details of each step in the 6-step synthesis are proprietary to the developing researchers, the general strategy for introducing the 9alpha-fluoro group in modern syntheses often involves the use of electrophilic fluorinating agents. These reagents are generally safer and more selective than traditional methods.
Modern fluorination strategies for steroid skeletons frequently utilize N-F reagents, such as Selectfluor®, which are known for their ability to deliver an electrophilic fluorine atom under milder conditions. google.com These reactions often proceed through an enol or enolate intermediate of the steroid ketone.
| Synthetic Route | Number of Steps | Overall Yield (%) | Reference |
| Early Synthesis | 10 | 1 | researchgate.net |
| Improved Synthesis | 6 | 12 | researchgate.net |
Synthesis of Structural Analogs and Derivatives of this compound
The synthesis of structural analogs and derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships and optimize the properties of a lead compound.
Modification at the 6-position of the Steroid Nucleus
Derivatization at the 17-alpha-Acetoxy Group
The 17-alpha-acetoxy group is another key functional group that can be modified to create new derivatives. The ester linkage is susceptible to hydrolysis, which could provide the 17-alpha-hydroxy precursor for the synthesis of other esters. For example, reaction with different carboxylic acids or their activated derivatives (e.g., acid chlorides or anhydrides) in the presence of a suitable catalyst could yield a variety of 17-alpha-ester derivatives. While the synthesis of various 17-ester derivatives of other progestins is known, specific examples of derivatization of the 17-alpha-acetoxy group of this compound are not extensively reported in the scientific literature. The synthesis of novel 17-ester analogs of other 9-alpha-fluorosteroids has been reported, suggesting that similar strategies could potentially be applied to FMPA. nih.gov
Exploration of Other Fluorination Sites
While this compound is a specific derivative, research into the fluorination of the broader progestin and steroid framework reveals a systematic exploration of how the position of a fluorine atom affects molecular behavior. Scientists have investigated numerous sites on the progesterone (B1679170) or testosterone (B1683101) skeleton, providing valuable insights into structure-activity relationships.
One area of investigation has been the C-6 position. The synthesis of 6-alpha-fluoroprogesterone was achieved, but the resulting compound exhibited a low relative binding affinity for the progesterone receptor (PgR). nih.gov Furthermore, in vivo studies in rats indicated that this derivative underwent significant metabolic defluorination, suggesting that the C-6 position may not be optimal for creating stable fluorinated progestins, particularly for applications like PET imaging where the label's stability is critical. nih.gov A related compound, 17-alpha-acetoxy-6-alpha-fluoroprogesterone, demonstrated an even lower binding affinity for the PgR. nih.gov
Fluorination at the C-21 position has also been extensively studied. The introduction of fluorine at this site can block the 21-hydroxylase reaction catalyzed by the enzyme CYP21A2. nih.gov Despite this, various 21-fluoroprogesterone (B1208711) derivatives have been successfully synthesized and evaluated as potential imaging agents for tumors expressing the progesterone receptor. nih.govnih.gov For instance, certain 21-fluoro-16-alpha,17-alpha-dioxolane derivatives have shown high affinity for the PgR with excellent target site selectivity. nih.gov It has been noted that bulky substituents at the adjacent 16-alpha and 17-alpha positions can provide steric hindrance, which helps to reduce the metabolic cleavage of the C-21 fluorine atom. nih.gov
The C-17 position is another critical site for derivatization. Introducing a fluorine atom at C-17 on precursors like pregnenolone (B344588) and progesterone was found to block the hydroxylation reaction mediated by the enzyme CYP17A1, although it did not prevent the molecule from binding to the enzyme's active site. nih.gov
Furthermore, complex derivatizations involving fluorinated moieties attached to the steroid core have been explored. For example, fluorine-substituted ketals at the 16-alpha and 17-alpha positions have been synthesized. nih.gov The study of 16-alpha, 17-alpha-fluoroacetophenone ketals of progestin derivatives showed that these compounds can possess a high affinity for the progesterone receptor, making them promising candidates for imaging agents, although their lipophilicity may need to be optimized. nih.gov
This broad exploration of different fluorination sites underscores the chemical versatility of the steroid nucleus and the profound impact that a single, highly electronegative fluorine atom can have on biological function, depending on its specific location within the molecule.
Interactive Data Tables
Table 1: Research Findings on Progestin Fluorination at Various Sites
| Fluorination Site | Compound Type | Key Research Finding(s) | Reference(s) |
| 6α | 6α-Fluoroprogesterone | Low binding affinity for progesterone receptor; extensive metabolic defluorination observed in vivo. | nih.gov |
| 6α | 17α-Acetoxy-6α-fluoroprogesterone | Very low binding affinity for the progesterone receptor. | nih.gov |
| 17α | 17α-Fluoropregnenolone / 17α-Fluoroprogesterone | Blocks CYP17A1-catalyzed hydroxylation but does not prevent binding to the enzyme's active site. | nih.gov |
| 21 | 21-Fluoroprogesterone | Blocks CYP21A2-catalyzed hydroxylation; developed as a potential imaging agent for the progesterone receptor. | nih.govnih.gov |
| 21 | 21-Fluoro-16α,17α-dioxolane derivatives | Can exhibit high affinity for the progesterone receptor and high target-site selectivity. | nih.gov |
| 16α, 17α (Ketal) | Fluoroacetophenone ketals of progestins | Can demonstrate high affinity for the progesterone receptor, though lipophilicity can be high. | nih.gov |
Molecular Mechanisms of Action of 9alpha Fluoromedroxyprogesterone Acetate
Ligand-Receptor Interactions and Binding Kinetics
The biological activity of 9alpha-Fluoromedroxyprogesterone acetate (B1210297) is initiated by its binding to specific intracellular steroid receptors, which function as ligand-activated transcription factors.
Affinity and Specificity for Steroid Receptors (Progesterone, Glucocorticoid, Androgen, Estrogen Receptors)
Research indicates that 9alpha-Fluoromedroxyprogesterone acetate demonstrates notable affinity for both the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR). wikipedia.org Studies have shown that the binding affinities of FMPA for these two receptors are comparable to those of its parent compound, medroxyprogesterone (B1676146) acetate (MPA). wikipedia.org
The parent compound, MPA, is known to be a potent competitor for steroids that bind to androgen (AR), glucocorticoid (GR), and progesterone receptors (PR), suggesting a high binding affinity for these receptors. nih.gov Conversely, MPA does not compete with estradiol (B170435) for binding to the estrogen receptor (ER), indicating a lack of significant affinity for this receptor type. nih.gov While direct comprehensive competitive binding studies for FMPA across all these receptors are not as widely documented, its structural similarity to MPA and its noted affinity for PR and GR suggest a similar receptor binding profile.
Table 1: Steroid Receptor Binding Affinity
| Receptor | Binding Affinity of this compound |
|---|---|
| Progesterone Receptor (PR) | Shows affinity comparable to Medroxyprogesterone Acetate. wikipedia.org |
| Glucocorticoid Receptor (GR) | Shows affinity comparable to Medroxyprogesterone Acetate. wikipedia.org |
| Androgen Receptor (AR) | Inferred to have high affinity based on the profile of the parent compound, MPA. nih.gov |
| Estrogen Receptor (ER) | Inferred to have low to no affinity based on the profile of the parent compound, MPA. nih.gov |
Characterization of Receptor-Ligand Complex Formation
Upon entering a target cell, this compound binds to its cognate receptors (primarily PR and GR) in the cytoplasm. This binding event induces a conformational change in the receptor protein, leading to the dissociation of heat shock proteins and the formation of an activated receptor-ligand complex. This complex then translocates into the nucleus, where it functions as a transcription factor.
Pharmacokinetic studies in rats have revealed that the free, unbound fraction of FMPA in plasma is approximately four times greater than that of MPA. nih.gov A higher free fraction can result in greater bioavailability for receptor binding within target tissues, which may contribute to its observed higher potency in certain biological assays compared to MPA. nih.govnih.gov
Intracellular Signaling Cascades Modulated by this compound
The nuclear receptor-ligand complex of FMPA modulates cellular activity by directly or indirectly regulating the transcription of target genes, which in turn affects various signaling cascades controlling processes like cell death and protein function.
Gene Expression Regulation via Nuclear Receptor Activation
By binding to hormone response elements (HREs) in the promoter regions of target genes, the FMPA-receptor complex can either activate or repress gene transcription. The parent compound, MPA, has been shown to modulate the expression of numerous genes. nih.gov For instance, MPA treatment elevates the expression of the metastasis suppressor gene Nm23-H1 in hormone receptor-negative breast cancer cell lines, an effect mediated through the glucocorticoid receptor. nih.gov Given that FMPA shares a similar affinity for the GR, it is plausible that it could regulate gene expression through similar mechanisms. In myometrial tissues, MPA has been found to significantly down-regulate genes associated with inflammation and cytokine activity, such as IL-1B, IL-6, and PTGS2. nih.gov
Modulation of Cellular Apoptotic Pathways
The parent compound, MPA, has been observed to protect progesterone receptor-positive (PgR+) breast cancer cell lines from apoptosis induced by serum starvation. nih.gov This protective effect was associated with the prevention of up-regulation of the pro-apoptotic genes HRK and BAK1. nih.gov Conversely, other studies have suggested that MPA can induce p53-dependent apoptosis in certain cancer cell lines. drugbank.com The precise effects of FMPA on apoptotic pathways have not been as extensively detailed, but its structural and receptor-binding similarities to MPA suggest it may exert similar context-dependent effects on cell survival and apoptosis.
Influence on Specific Enzymes and Protein Interactions (e.g., Topoisomerase II, p53, Nm23-H1)
Research has highlighted the interplay between progestins and key cellular proteins involved in cancer progression.
Topoisomerase II: Studies have demonstrated a synergistic antitumor effect when the parent compound, MPA, is combined with the topoisomerase II inhibitor etoposide. nih.gov This synergy is proposed to arise from steroid-modulated transcription that increases the formation of DNA double-strand breaks induced by the inhibitor. nih.gov
p53: MPA has been noted for its capacity to induce p53-dependent apoptosis in some cancer cell lines, indicating an interaction with this critical tumor suppressor pathway. drugbank.com
Nm23-H1: A significant mechanism associated with MPA is its ability to increase the expression of the Nm23-H1 metastasis suppressor gene. nih.govnih.gov This elevation is thought to reduce the colonization potential of metastatic cells. nih.gov Nm23-H1 itself is a multifunctional protein that acts as a nucleoside diphosphate (B83284) kinase and regulates cell proliferation, migration, and differentiation. researchgate.net The effect of MPA on Nm23-H1 expression is mediated via the glucocorticoid receptor, suggesting that FMPA could have a similar regulatory role. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | FMPA |
| Medroxyprogesterone acetate | MPA |
| Interleukin-1 Beta | IL-1B |
| Interleukin-6 | IL-6 |
| Prostaglandin-Endoperoxide Synthase 2 | PTGS2 |
Interaction with Non-Genomic Signaling Pathways
The classical mechanism of action for progestogenic compounds involves the activation of nuclear progesterone receptors (PRs), which function as ligand-activated transcription factors to regulate gene expression. This is often referred to as the genomic signaling pathway. However, it is now well-established that progestogens can also elicit rapid biological responses through non-genomic signaling pathways, which are initiated at the cell membrane and involve the activation of various intracellular signaling cascades. frontiersin.org While research on this compound (FMPA) did not advance to clinical use, preclinical studies and the understanding of its parent compound, medroxyprogesterone acetate (MPA), provide some context for its potential non-genomic actions.
Limited direct research is available specifically detailing the interaction of this compound with non-genomic signaling pathways. However, studies on the closely related compound, medroxyprogesterone acetate (MPA), have demonstrated rapid, non-genomic effects. For instance, both progesterone and MPA have been shown to induce cell death in ovarian cancer cell lines that are negative for the nuclear progesterone receptor (PR). nih.gov This effect was observed to be rapid, with the induction of the pro-apoptotic protein BAX occurring within minutes of exposure, suggesting a mechanism independent of gene transcription. nih.gov
These rapid, non-genomic actions of progestins are often mediated by membrane progesterone receptors (mPRs), which are distinct from the classical nuclear PRs. nih.govwikipedia.orgnih.gov The activation of mPRs can trigger a variety of intracellular signaling cascades. wikipedia.orgnih.gov Given that this compound has a similar affinity for the progesterone receptor as MPA, it is plausible that it could also interact with such non-genomic pathways. wikipedia.org
Furthermore, the enhanced anti-tumor activity of this compound compared to MPA has been partly attributed to its pharmacokinetic properties, such as a higher free fraction in the blood. nih.gov This increased bioavailability could potentially lead to more pronounced engagement with both genomic and non-genomic signaling targets. However, without specific studies on the non-genomic effects of this compound, its precise mechanisms in this regard remain to be elucidated.
Research Findings on Related Compounds
To provide a framework for understanding the potential non-genomic actions of this compound, the following table summarizes key findings related to the non-genomic signaling of its parent compound, medroxyprogesterone acetate (MPA), and the general mechanisms of progestin non-genomic action.
| Compound/Class | Finding | Implication for this compound |
| Medroxyprogesterone Acetate (MPA) | Induces rapid, concentration-dependent cell death in PR-negative ovarian cancer cells. nih.gov | Suggests a potential for similar rapid, non-genomic cytotoxic effects in cancer cells. |
| Medroxyprogesterone Acetate (MPA) | Causes expression of the pro-apoptotic protein BAX within 1 minute of exposure in ovarian cancer cells. nih.gov | Indicates a possible mechanism of action that bypasses the slower genomic pathway. |
| Progestins (general) | Can activate membrane progesterone receptors (mPRs) to initiate intracellular signaling cascades. wikipedia.orgnih.govnih.gov | It is conceivable that FMPA could also act as a ligand for mPRs. |
| Progestins (general) | Non-genomic signaling can lead to the rapid activation of cytoplasmic kinases. frontiersin.org | FMPA might influence cellular processes through the rapid modulation of kinase activity. |
Structure Activity Relationship Sar Studies of 9alpha Fluoromedroxyprogesterone Acetate
Elucidation of Key Pharmacophoric Features for Receptor Binding
The interaction of 9alpha-Fluoromedroxyprogesterone acetate (B1210297) with its target receptors, primarily the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR), is dictated by specific molecular features known as a pharmacophore. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a particular biological effect.
For steroidal ligands binding to the progesterone receptor, the core pharmacophore generally consists of a rigid steroid nucleus with specific hydrogen bond donors and acceptors at either end of the steroid scaffold. nih.govresearchgate.net In the case of FMPA, key pharmacophoric features include:
The 3-keto group and the Δ4 double bond in the A-ring: These features are critical for anchoring the ligand within the receptor's binding pocket through hydrogen bonding and van der Waals interactions.
The 17α-acetoxy and 6α-methyl groups: These substituents contribute to the binding affinity and specificity of the molecule. The 17α-acetoxy group can influence the orientation of the D-ring, while the 6α-methyl group can enhance progestational activity.
The 20-carbonyl group: While traditionally considered a key hydrogen bonding feature, more recent studies on progesterone suggest its role might be more nuanced, potentially influencing interactions with other receptors or metabolic stability rather than being a primary driver of PR binding. nih.govresearchgate.net
The 9α-fluoro group: This substituent significantly modulates the electronic environment of the steroid nucleus, which in turn affects receptor binding affinity.
Research indicates that FMPA exhibits binding affinities for the progesterone and glucocorticoid receptors that are comparable to its parent compound, medroxyprogesterone (B1676146) acetate (MPA). researchgate.netacs.org This suggests that the addition of the 9α-fluoro group does not disrupt the fundamental pharmacophoric features required for receptor recognition but rather refines the electronic and conformational properties of the molecule.
Impact of Fluorination on Molecular Conformation and Biological Activity
The introduction of a fluorine atom at the 9α position has a profound impact on the molecular conformation and, consequently, the biological activity of medroxyprogesterone acetate. Fluorine is a highly electronegative and relatively small atom, and its substitution can lead to significant changes in the physicochemical properties of the molecule.
The C-F bond is highly polarized, creating a localized dipole moment. This can alter the electrostatic potential of the steroid's A/B ring junction, influencing how the molecule orients itself within the receptor's binding site. Studies on other fluorinated steroids have shown that such substitutions can lead to a more stabilized and rigid conformation, which can be favorable for receptor binding. nih.gov
The primary biological consequence of 9α-fluorination in FMPA is a significant enhancement of its anti-angiogenic activity, which is reported to be approximately two orders of magnitude greater than that of MPA. researchgate.net While the binding affinities to the PR and GR are similar to MPA, the increased anti-angiogenic potency suggests that the 9α-fluoro group may influence interactions with other molecular targets or signaling pathways involved in angiogenesis. researchgate.netacs.org
Steric and Electronic Effects of Substituents on Molecular Interactions
The substituents on the steroid nucleus of 9alpha-Fluoromedroxyprogesterone acetate each contribute unique steric and electronic effects that collectively determine its molecular interactions and biological profile.
9α-Fluoro Group: Electronically, the high electronegativity of the fluorine atom withdraws electron density from the surrounding carbon framework. This can enhance the acidity of neighboring protons and alter the charge distribution across the molecule, potentially leading to more favorable electrostatic interactions with polar residues in the receptor binding pocket. Sterically, the fluorine atom is relatively small and its introduction at the 9α position does not create significant steric hindrance.
17α-Acetoxy Group: This bulky group in the D-ring region plays a crucial role in determining the progestational activity. It influences the conformation of the D-ring and its interactions with the receptor.
Computational Approaches to Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies for FMPA are not widely published, the principles of these approaches are applicable to understanding its properties and designing novel analogs.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For FMPA, docking simulations could be employed to model its interaction with the ligand-binding domains of the progesterone and glucocorticoid receptors. These simulations would provide insights into the specific amino acid residues involved in binding and the role of the various substituents in stabilizing the ligand-receptor complex.
Molecular dynamics (MD) simulations can further refine the docked poses by simulating the movement of the ligand and receptor over time. This can help to assess the stability of the binding and identify key conformational changes that occur upon ligand binding. For example, MD simulations could elucidate how the 9α-fluoro group influences the flexibility and conformation of the steroid backbone within the binding pocket.
Predictive Modeling for Novel Analogs
QSAR models can be developed to predict the biological activity of novel, unsynthesized analogs of FMPA. These models are built by correlating various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a series of known compounds with their experimentally determined activities.
Once a statistically robust QSAR model is established, it can be used to virtually screen a library of designed FMPA analogs. This allows for the prioritization of compounds with the highest predicted activity for synthesis and biological testing, thereby accelerating the drug discovery process. For instance, a QSAR model could be used to explore the effects of different substituents at various positions on the steroid nucleus to design analogs with enhanced receptor selectivity or improved pharmacokinetic properties.
Metabolism and Biotransformation Pathways of 9alpha Fluoromedroxyprogesterone Acetate Molecular Level
Identification and Characterization of Metabolites
To date, specific metabolites of 9alpha-Fluoromedroxyprogesterone acetate (B1210297) have not been extensively characterized in published literature. However, inferences can be drawn from the well-documented metabolic pathways of its parent compound, medroxyprogesterone (B1676146) acetate (MPA). The primary biotransformation products of MPA result from hydroxylation at various positions on the steroid nucleus.
Based on the metabolic profile of MPA, the anticipated principal metabolites of FMPA would likely involve hydroxylated derivatives. The introduction of a hydroxyl group increases the water solubility of the compound, facilitating its eventual excretion. The presence of the electron-withdrawing fluorine atom at the 9α position may influence the regioselectivity of these hydroxylation reactions.
Enzymatic Biotransformation: Role of Cytochrome P450 Isoforms (e.g., CYP3A4) and Other Enzymes
The biotransformation of progestins like FMPA is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. For the parent compound, MPA, studies have unequivocally identified CYP3A4 as the major isoform responsible for its metabolism in humans. nih.gov In rats, the analogous enzyme, CYP3A1, is principally involved in the metabolism of MPA. nih.gov
Given that FMPA is a structural analogue of MPA, it is highly probable that CYP3A4 is also the primary enzyme mediating its Phase I metabolism in humans. The 9α-fluorine substitution is a common feature in many synthetic corticosteroids and is known to influence metabolic stability. While the fluorine atom can block metabolism at that specific site, it can also electronically influence the reactivity of other positions on the steroid ring, potentially altering the rate and profile of CYP3A4-mediated metabolism compared to MPA.
Other enzymes that may play a role in the metabolism of FMPA, by extension from what is known about MPA, include various reductases. For instance, studies on MPA in rats have shown effects on steroid reductases in the liver. nih.gov
Site-Specific Hydroxylation and Other Phase I Reactions
Phase I metabolism of steroid hormones typically involves oxidative reactions such as hydroxylation, which introduce or expose functional groups. For medroxyprogesterone acetate, the primary sites of hydroxylation are the 6β, 1β, and 2β positions. It is therefore hypothesized that FMPA undergoes hydroxylation at similar positions.
The 9α-fluoro group is expected to be metabolically stable and is unlikely to be a site of direct hydroxylation. However, its strong electron-withdrawing nature can influence the electronic environment of the entire steroid nucleus, which may affect the susceptibility of other positions to enzymatic attack by CYP3A4. This could potentially lead to a different ratio of hydroxylated metabolites compared to MPA.
Beyond hydroxylation, other potential Phase I reactions for FMPA could include reduction of the ketone groups at C3 and C20, and deacetylation at C17, although these are generally considered minor pathways for MPA.
Phase II Conjugation Pathways
Following Phase I metabolism, the introduced hydroxyl groups on the FMPA molecule serve as handles for Phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, preparing them for excretion. The principal Phase II pathways for steroid metabolites are glucuronidation and sulfation.
It is anticipated that the hydroxylated metabolites of FMPA will undergo conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), or with sulfate (B86663), catalyzed by sulfotransferases (SULTs). The resulting glucuronide and sulfate conjugates are highly polar and readily eliminated from the body, primarily in the urine. While specific studies on FMPA conjugation are lacking, this is the well-established route for the clearance of MPA and other steroid hormones.
In Vitro Metabolic Stability and Enzyme Kinetics in Hepatic Systems
In vitro studies using liver microsomes are instrumental in determining the metabolic stability of a compound and the kinetics of the enzymes involved. A key study investigating the pharmacokinetics of FMPA in female rats provided valuable insights into its metabolic clearance. nih.gov
The hepatic intrinsic clearance of FMPA was estimated to be significantly lower than that of MPA, suggesting that FMPA is more resistant to metabolic breakdown in the liver. nih.gov This increased metabolic stability is likely attributable to the presence of the 9α-fluoro substituent, a common strategy in medicinal chemistry to enhance a drug's half-life. nih.gov
The following interactive data table summarizes the comparative pharmacokinetic parameters of FMPA and MPA in rats, highlighting the differences in their metabolic clearance. nih.gov
| Compound | Hepatic Intrinsic Clearance (L/h per kg) | Unmetabolized Drug in Urine (%) |
| 9alpha-Fluoromedroxyprogesterone acetate (FMPA) | 64 | 4.7 |
| Medroxyprogesterone acetate (MPA) | 293 | 0.7 |
Detailed enzyme kinetic parameters, such as Km (Michaelis constant) and Vmax (maximum reaction velocity), for the metabolism of FMPA by specific CYP isoforms have not yet been reported in the scientific literature. Such studies would be crucial for a more precise understanding of its metabolic profile and potential for drug-drug interactions.
Advanced Analytical Methodologies for Research on 9alpha Fluoromedroxyprogesterone Acetate
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for isolating 9alpha-Fluoromedroxyprogesterone acetate (B1210297) from complex matrices and accurately measuring its concentration. The high specificity and sensitivity of these techniques are paramount for detailed pharmacokinetic and metabolic studies.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS)
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the quantification of synthetic steroids like 9alpha-Fluoromedroxyprogesterone acetate in biological samples. nih.gov This method offers exceptional sensitivity and selectivity, allowing for the detection of minute concentrations. nih.govnih.gov The process typically involves a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix, followed by chromatographic separation on a C18 column. magtechjournal.comnih.gov
The separation is usually achieved using a mobile phase gradient consisting of an aqueous component with a modifier like formic acid and an organic solvent such as methanol or acetonitrile. nih.gov Upon elution, the compound is ionized, commonly by electrospray ionization (ESI) in positive mode, and detected by the mass spectrometer. magtechjournal.comresearchgate.net Quantification is performed using multiple reaction monitoring (MRM), which enhances specificity by tracking unique precursor-to-product ion transitions. For medroxyprogesterone (B1676146) acetate (MPA), a related compound, a common transition monitored is m/z 387.2 -> 327.2. nih.gov Given the addition of a fluorine atom in this compound, a shift in the precursor ion to approximately m/z 405 would be expected.
Table 1: Illustrative LC-MS/MS Parameters for Steroid Analysis
| Parameter | Typical Conditions |
|---|---|
| Chromatography | |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 5.0 µm) nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid omicsonline.org |
| Mobile Phase B | Methanol or Acetonitrile nih.govomicsonline.org |
| Flow Rate | 0.2 - 0.8 mL/min magtechjournal.com |
| Gradient | Gradient elution from a lower to a higher percentage of Mobile Phase B |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode magtechjournal.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (MPA) | m/z 387.253 nih.gov |
This table presents typical parameters used for the analysis of medroxyprogesterone acetate, which are adaptable for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of steroids. nih.govrestek.com However, due to the low volatility of steroid hormones, a derivatization step is typically required to convert them into more volatile compounds suitable for gas chromatography. oup.comacs.org Common derivatization agents include silylating reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or MSTFA, which form trimethylsilyl (TMS) ethers. nih.govacs.org
Following derivatization, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. restek.com The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum, which shows a unique fragmentation pattern, allows for the identification and quantification of the analyte. oup.com Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity by focusing on characteristic ions of the target compound. nih.gov
Table 2: General GC-MS Workflow for Steroid Analysis
| Step | Description |
|---|---|
| 1. Sample Preparation | Extraction of the steroid from the biological matrix (e.g., liquid-liquid extraction). nih.gov |
| 2. Derivatization | Chemical modification (e.g., silylation) to increase volatility and thermal stability. oup.comacs.org |
| 3. GC Separation | Separation of derivatized compounds on a capillary column (e.g., 100% dimethylpolysiloxane). restek.com |
| 4. MS Detection | Ionization (e.g., Electron Ionization) and detection of characteristic mass fragments. oup.com |
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for the definitive identification and structural elucidation of this compound, providing detailed information about its molecular structure and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of organic molecules. d-nb.info For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments (like COSY and HSQC) would be employed for complete structural assignment. rsc.org
The ¹H NMR spectrum provides information about the number and environment of hydrogen atoms, while the ¹³C NMR spectrum reveals details about the carbon skeleton. rsc.org The presence of the fluorine atom at the 9-alpha position introduces significant changes in the chemical shifts of nearby protons and carbons, which can be used to confirm its location. nih.gov Furthermore, ¹⁹F NMR is a highly sensitive technique that provides a direct signal for the fluorine atom, with its chemical shift being indicative of its electronic environment. nsf.gov The coupling between fluorine and adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides further definitive proof of the structure. nih.gov
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the calculation of its elemental formula. nih.gov
The fragmentation pattern observed in the mass spectrum offers valuable structural information. By analyzing the different fragment ions produced, the connectivity of the atoms within the molecule can be deduced. For a compound like this compound, characteristic fragmentation would involve the loss of the acetate group and cleavages within the steroid ring structure. The presence of the fluorine atom would influence this fragmentation, leading to specific ions that can confirm its presence and location on the steroid backbone. For the related compound, medroxyprogesterone acetate, a precursor ion [M+H]⁺ is observed at m/z 387.253, with a significant fragment at m/z 327.2317, corresponding to the loss of acetic acid. nih.gov
Radiochemical Assays for Receptor Binding and Cellular Uptake Studies
Radiochemical assays are vital for investigating the biological interactions of this compound at the molecular and cellular levels. These assays typically involve synthesizing a radiolabeled version of the compound, for instance, with tritium (³H) or fluorine-18 (¹⁸F).
Competitive radiometric binding assays are used to determine the binding affinity of this compound for its target, the progesterone (B1679170) receptor. scispace.com In this type of assay, a constant amount of a radiolabeled ligand with known affinity for the receptor is incubated with the receptor protein in the presence of varying concentrations of the unlabeled test compound (this compound). nih.gov By measuring the displacement of the radiolabeled ligand, the binding affinity of the test compound can be determined. scispace.com
Cellular uptake studies utilize the radiolabeled compound to track its movement into cells. mdpi.comnih.gov Cells expressing the progesterone receptor are incubated with the radiolabeled this compound, and the amount of radioactivity accumulated within the cells over time is measured. nih.gov Such studies are crucial for understanding the compound's ability to reach its intracellular target and can provide insights into its mechanism of action. researchgate.netkisti.re.kr
Bioanalytical Methods for In Vitro and Pre-clinical Model Systems
The quantitative analysis of this compound (FMPA) in biological matrices is crucial for elucidating its metabolic fate and pharmacokinetic profile. While detailed bioanalytical methodologies for FMPA in in vitro systems are not extensively documented in publicly available literature, established principles of drug metabolism and pharmacokinetics (DMPK) provide a framework for the analytical approaches that would be employed. Pre-clinical studies, primarily in rodent models, have offered valuable insights into the compound's behavior in vivo, necessitating sensitive and specific analytical techniques for its quantification in complex biological fluids.
In Vitro Methodologies
In vitro studies are fundamental in early-stage drug research to investigate a compound's metabolic stability, identify potential metabolites, and elucidate the enzymes responsible for its biotransformation. For a steroid derivative like FMPA, a tiered analytical approach would typically be implemented.
Incubation Systems: The investigation of FMPA's metabolism would likely involve incubation with various liver-derived systems, which are the primary site of drug metabolism. These systems include:
Liver Microsomes: Subcellular fractions containing a high concentration of cytochrome P450 (CYP450) enzymes, which are crucial for oxidative metabolism.
Hepatocytes: Intact liver cells that provide a more complete picture of metabolism, including both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.
Recombinant Human Enzymes: Specific CYP450 isoforms expressed in cell lines to identify the particular enzymes involved in the metabolism of FMPA.
Analytical Techniques: Following incubation, the concentration of the parent compound (FMPA) and the formation of metabolites would be monitored over time. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for such analyses due to its high sensitivity and selectivity. This technique allows for the separation of FMPA from its metabolites and endogenous matrix components, followed by their accurate quantification.
Pre-clinical Model Systems
Pre-clinical studies in animal models, such as rats, are essential for understanding the pharmacokinetic properties of a new chemical entity before it can be considered for human trials. A key study by Kozutsumi et al. in 1999 investigated the pharmacokinetics of FMPA in female rats and compared it to medroxyprogesterone acetate (MPA).
Physicochemical Properties: The study determined fundamental physicochemical properties of FMPA that influence its pharmacokinetic behavior.
| Property | This compound (FMPA) | Medroxyprogesterone Acetate (MPA) |
|---|---|---|
| Partition Coefficient (log P) | 3.1 | 3.8 |
| Solubility in Phosphate (B84403) Buffered Saline (µg/mL) | 3.8 | 1.1 |
Pharmacokinetic Parameters in Rats: Following intravenous administration, the pharmacokinetic profile of FMPA was characterized. Although the specific bioanalytical method used to generate this data was not detailed in the publication, techniques such as HPLC with ultraviolet (UV) or mass spectrometric detection are standard for such analyses.
| Parameter | This compound (FMPA) | Medroxyprogesterone Acetate (MPA) |
|---|---|---|
| Unmetabolized Drug in Urine (% of intravenous dose) | 4.7% | 0.7% |
| Free Fraction in Rat Plasma | Approximately 4 times that of MPA | - |
| Hepatic Intrinsic Clearance (L/h per kg) | 64 | 293 |
The data from this pre-clinical study indicates that FMPA has a lower lipophilicity (log P) and higher aqueous solubility compared to MPA. nih.gov Furthermore, a significantly larger fraction of FMPA is excreted unchanged in the urine, and its binding to plasma proteins is lower, resulting in a higher free fraction. nih.gov The hepatic intrinsic clearance of FMPA was found to be considerably lower than that of MPA, suggesting a slower rate of metabolism in the liver. nih.gov While plasma concentrations were not significantly different between the two compounds after intravenous or oral administration in this rat model, the observed differences in physicochemical properties and metabolic parameters are significant. nih.gov
Future Directions in Academic Research on 9alpha Fluoromedroxyprogesterone Acetate
Development of Novel Synthetic Routes for Improved Efficiency
One promising avenue is the application of modern catalytic methods, such as transition metal catalysis, Lewis acid catalysis, and organocatalysis, which have shown success in addressing challenges in steroid synthesis like the installation of quaternary stereocenters. nih.gov For instance, the use of electrophilic fluorinating reagents of the N–F class has become a staple in the synthesis of many commercially available fluorosteroids. nih.gov Further research could focus on developing even more selective and reactive N-F reagents.
Additionally, biocatalytic approaches present a green and efficient alternative to traditional chemical synthesis. harvard.edu The use of engineered enzymes, such as specific cytochrome P450s, could offer highly regio- and stereo-selective hydroxylation and subsequent fluorination pathways. harvard.edu Advances in synthetic biology and metabolic engineering in yeast could also pave the way for the de novo biosynthesis of FMPA and its precursors, potentially offering a more sustainable and cost-effective production method. researchgate.net
Table 1: Potential Strategies for Improved Synthesis of 9alpha-Fluoromedroxyprogesterone Acetate (B1210297)
| Strategy | Description | Potential Advantages |
| Novel Fluorinating Reagents | Development of new electrophilic or nucleophilic fluorinating agents. | Higher yields, improved stereoselectivity, milder reaction conditions. |
| Advanced Catalysis | Application of transition metal, Lewis acid, or organocatalysis. | Increased efficiency, reduced number of synthetic steps. |
| Biocatalysis | Use of engineered enzymes for specific fluorination steps. | High regio- and stereoselectivity, environmentally friendly. |
| Synthetic Biology | De novo biosynthesis in engineered microorganisms like yeast. | Sustainable production, potential for lower costs. |
Comprehensive Omics-based Approaches to Elucidate Molecular Pathways
The molecular mechanisms underlying the biological effects of 9alpha-Fluoromedroxyprogesterone acetate are not yet fully understood. Future research will likely employ comprehensive omics-based approaches, including transcriptomics, proteomics, and metabolomics, to delineate the intricate molecular pathways modulated by FMPA. Such studies can provide a holistic view of the cellular response to this compound. biorxiv.org
Transcriptomic analyses, such as microarray and RNA-sequencing, can identify genes whose expression is significantly altered by FMPA treatment. This can offer insights into the signaling cascades and transcription factors involved. For example, studies on medroxyprogesterone (B1676146) acetate (MPA) have revealed its impact on the expression of genes related to the inflammatory response and growth factor activity. oup.comresearchgate.netmdpi.com Similar investigations with FMPA would be highly valuable. A microarray analysis of endometrial cancer cells treated with MPA identified alterations in endoplasmic reticulum-related mRNAs and lncRNAs, suggesting a potential mechanism for its inhibitory effects. nih.gov
Proteomic studies can complement transcriptomic data by identifying changes in protein expression and post-translational modifications, providing a more direct understanding of the functional consequences of FMPA action. biorxiv.org Furthermore, metabolomic analyses can reveal alterations in cellular metabolism, which is increasingly recognized as a key player in the effects of steroid hormones. researchgate.netbiorxiv.org Integrating these multi-omics datasets will be crucial for constructing a comprehensive picture of FMPA's mechanism of action and for identifying potential biomarkers of its activity. biorxiv.org
Advanced Structural Biology Studies of Ligand-Receptor Complexes
A deeper understanding of how this compound interacts with its target receptors at the atomic level is crucial for rational drug design. Future research in this area will focus on advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), to solve the three-dimensional structure of FMPA in complex with the ligand-binding domain (LBD) of the progesterone (B1679170) receptor (PR) and other potential off-target receptors. pnas.orgpnas.orgnih.gov
Crystal structures of the PR LBD in complex with various agonists and antagonists have revealed the flexibility of the ligand-binding pocket and the key interactions that determine a ligand's functional activity. pnas.orgresearchgate.net Determining the crystal structure of the FMPA-PR complex would illuminate the specific conformational changes induced by FMPA and explain its potent biological activity. Such a structure would reveal the precise hydrogen bonding and van der Waals interactions that stabilize the complex. nih.gov
Recent advancements in cryo-EM have enabled the structural determination of large, dynamic macromolecular complexes, such as steroid receptor-coregulator complexes. nih.gov Future cryo-EM studies could provide insights into the architecture of the entire transcriptional machinery assembled by the FMPA-bound progesterone receptor, including interactions with coactivators and corepressors. nih.gov These structural insights are invaluable for understanding the molecular basis of FMPA's action and for the design of next-generation analogs with improved properties.
Exploration of this compound as a Molecular Probe
The presence of a fluorine atom in the 9α position of medroxyprogesterone acetate opens up the exciting possibility of using this compound as a molecular probe for imaging and mechanistic studies. Future research is expected to focus on the development of radiolabeled FMPA, particularly with the positron-emitting isotope fluorine-18 (¹⁸F), for use in Positron Emission Tomography (PET) imaging. nih.govresearchgate.netresearchgate.net
PET is a powerful non-invasive imaging technique that can visualize and quantify the distribution of a radiolabeled molecule in vivo. wisc.edufrontiersin.org An ¹⁸F-labeled version of FMPA could be used to image progesterone receptor-positive tissues, such as certain breast cancers, providing valuable diagnostic information and helping to monitor therapeutic responses. wisc.edunih.gov The development of such a PET tracer would require the optimization of radiosynthesis methods to achieve high radiochemical yield and specific activity. researchgate.net
Beyond PET imaging, fluorescently labeled analogs of FMPA could be synthesized to serve as molecular probes for in vitro studies. These probes would allow for the visualization of progesterone receptor localization and trafficking within living cells, providing dynamic information about receptor biology in response to ligand binding. acs.org The development of such tools would be invaluable for dissecting the cellular and molecular mechanisms of FMPA action.
Table 2: Potential Applications of this compound as a Molecular Probe
| Application | Description | Technique |
| Tumor Imaging | Non-invasive visualization of progesterone receptor-positive cancers. | Positron Emission Tomography (PET) with ¹⁸F-FMPA. |
| Pharmacokinetic Studies | In vivo tracking of FMPA distribution and metabolism. | PET with ¹⁸F-FMPA. |
| Receptor Trafficking | Visualization of progesterone receptor dynamics in live cells. | Fluorescence microscopy with fluorescently labeled FMPA. |
| Binding Assays | Quantification of receptor binding affinity and specificity. | Radioligand binding assays with radiolabeled FMPA. |
Design and Synthesis of Next-Generation Fluorinated Steroid Analogs for Mechanistic Probing
Building upon the knowledge gained from studies of this compound, future research will undoubtedly focus on the design and synthesis of next-generation fluorinated steroid analogs. The goal of this research will be to develop novel compounds with enhanced properties, such as improved receptor selectivity, greater potency, and more favorable pharmacokinetic profiles. nih.govresearchgate.net
One key area of focus will be the development of selective progesterone receptor modulators (SPRMs), which can exhibit a mix of agonist and antagonist activities in a tissue-specific manner. nih.govwikipedia.org By systematically modifying the structure of FMPA, it may be possible to create novel SPRMs with tailored biological activities. This could involve the introduction of different functional groups at various positions on the steroid scaffold to fine-tune interactions with the progesterone receptor and its coregulators. tandfonline.commdpi.com
Furthermore, the synthesis of a library of FMPA analogs with subtle structural variations will be instrumental for detailed structure-activity relationship (SAR) studies. These studies are essential for understanding which structural features of the molecule are critical for its biological activity. The insights gained from SAR studies will guide the rational design of more potent and selective compounds, not only for therapeutic applications but also as refined molecular probes to further dissect the intricacies of progesterone receptor signaling. researchgate.netscispace.com
Q & A
What experimental methodologies are recommended for synthesizing and purifying 9α-Fluoromedroxyprogesterone acetate with high stereochemical fidelity?
Answer:
Synthesis should follow established protocols for fluorinated steroids, incorporating fluorination at the 9α-position via nucleophilic substitution or electrophilic fluorinating agents (e.g., Selectfluor™). Purification requires reversed-phase HPLC or column chromatography with UV detection (λ = 240–254 nm) to isolate the fluorinated isomer from byproducts. Validate purity using NMR (e.g., -NMR for fluorine position confirmation) and high-resolution mass spectrometry (HRMS) . Micronization processes (as in Medroxyprogesterone acetate manufacturing) may improve solubility for in vitro assays .
How can researchers address discrepancies in reported receptor binding affinities between studies?
Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation time, ligand concentrations). Standardize protocols using:
- Competitive binding assays with radiolabeled progesterone or glucocorticoid receptors.
- Orthogonal validation via transcriptional reporter assays (e.g., luciferase-based systems).
- Cross-referencing with structural analogs (e.g., Medroxyprogesterone acetate-d3 for isotopic tracing) to confirm fluorine’s steric/electronic effects .
Report full experimental parameters (pH, temperature, co-solvents) to enable reproducibility .
What analytical strategies are critical for detecting elemental impurities in synthesized batches?
Answer:
Adhere to USP<232> and ICH Q3D guidelines for inductively coupled plasma mass spectrometry (ICP-MS) to quantify heavy metals (e.g., Pd, Ni) from catalytic residues. For fluorinated compounds, monitor fluorine-specific impurities (e.g., residual HF) via ion chromatography. Include method validation for limits of detection (LOD) and quantitation (LOQ) .
How should researchers design studies to evaluate the environmental persistence of 9α-Fluoromedroxyprogesterone acetate?
Answer:
Given limited ecotoxicological data , prioritize:
- OECD 301 biodegradation tests to assess aerobic degradation.
- Soil/water partitioning studies using HPLC-MS/MS to track mobility.
- Bioaccumulation assays in model organisms (e.g., Daphnia magna) under OECD 305 guidelines.
Mitigate lab contamination via spill protocols (e.g., diatomite absorption, alcohol decontamination) .
What methodologies resolve conflicting data on the compound’s glucocorticoid vs. progestogenic activity?
Answer:
Use receptor-specific knockout models to isolate signaling pathways. For example:
- CRISPR-edited cell lines lacking progesterone receptors (PR) to assess glucocorticoid receptor (GR) activity.
- Dose-response profiling across PR/GR isoforms (e.g., PR-B vs. PR-A).
Cross-validate with in silico docking simulations (e.g., Schrödinger Suite) to predict fluorine’s impact on binding pockets .
How can metabolic stability be assessed in preclinical models to inform dosing regimens?
Answer:
Employ hepatic microsome assays (human/rodent) with LC-MS/MS to identify primary metabolites (e.g., hydroxylation at C6 or C21). For in vivo studies, use stable isotope labeling (e.g., Medroxyprogesterone acetate-d3) to distinguish parent compound from metabolites in plasma/tissue samples . Adjust dosing based on half-life () and AUC calculations from pharmacokinetic models.
What experimental controls are essential for minimizing cytotoxicity in cell-based assays?
Answer:
- Solvent controls (e.g., DMSO concentration ≤0.1%).
- Viability assays (MTT/XTT) parallel to treatment groups.
- Caspase-3/7 activity measurements to rule out apoptosis.
Reference safety data for acute toxicity thresholds (e.g., H351 carcinogenicity classification) to define non-cytotoxic ranges .
How should researchers address gaps in ecotoxicological data for regulatory submissions?
Answer:
Propose tiered testing per REACH guidelines:
QSAR modeling to predict acute/chronic toxicity.
Algal growth inhibition tests (OECD 201) for aquatic toxicity.
Sediment toxicity assays (OECD 218) if soil mobility is confirmed .
Document all negative data transparently to guide future risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
